2-Propionyl-2-thiazoline

Odor Threshold Sensory Analysis Flavor Potency

2-Propionyl-2-thiazoline (CAS 29926-42-9) is a sulfur- and nitrogen-containing heterocyclic compound within the thiazoline class. It is characterized by a five-membered dihydrothiazole ring with a propionyl substituent at the 2-position.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 29926-42-9
Cat. No. B1312406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionyl-2-thiazoline
CAS29926-42-9
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NCCS1
InChIInChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3
InChIKeyMFQABLFJUQNPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in heptane;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Propionyl-2-thiazoline (CAS 29926-42-9) – A High-Potency Thiazoline for Maillard Reaction Authenticity


2-Propionyl-2-thiazoline (CAS 29926-42-9) is a sulfur- and nitrogen-containing heterocyclic compound within the thiazoline class [1]. It is characterized by a five-membered dihydrothiazole ring with a propionyl substituent at the 2-position [2]. This compound is primarily recognized as a high-impact aroma chemical and flavoring agent, formed via the Maillard reaction during the thermal processing of foods [3]. Its unique organoleptic profile is distinguished by an intense, authentic roasty and popcorn-like character [4], setting it apart from other thiazole and thiazoline analogs used in flavor formulations [5].

Why 2-Propionyl-2-thiazoline Cannot Be Replaced by Common Flavor Analogs


Substituting 2-Propionyl-2-thiazoline with a more generic thiazole, such as 2-Acetylthiazole, or a structurally similar analog like 2-Acetyl-2-thiazoline, will fundamentally alter the sensory profile, potency, and functional behavior of a flavor formulation. These differences are not subtle; they are quantifiable in terms of odor threshold, specific aroma character, and physicochemical interactions with food matrices like myofibrillar proteins [1]. Furthermore, the unique regulatory and patent history associated with 2-Propionyl-2-thiazoline differentiates it from its peers [2]. The following evidence demonstrates that these compounds are not interchangeable and that selecting the correct thiazoline is critical for achieving targeted research outcomes or authentic food product profiles.

Quantitative Differentiation Guide for 2-Propionyl-2-thiazoline


Odor Threshold: 2-Propionyl-2-thiazoline's Potency is Over 1,000 Times Lower than 2-Acetylthiazole

2-Propionyl-2-thiazoline possesses an exceptionally low odor threshold of 0.07 ng/L in air, which is orders of magnitude lower than that of the common flavor analog 2-Acetylthiazole (odor threshold: 10 ng/L in air) [1]. This indicates a vastly higher potency and sensory impact at equivalent concentrations. The data for 2-Propionyl-2-thiazoline was derived from aroma extract dilution analysis of a thermally treated Maillard model system [1].

Odor Threshold Sensory Analysis Flavor Potency

Protein Binding: 2-Propionyl-2-thiazoline Analogs Show Higher Binding Affinity to Meat Proteins than 2-Acetylthiazole

Research on myofibrillar proteins (MPs) demonstrates that the thiazoline ring structure significantly influences protein binding behavior. A close analog, 2-Acetyl-2-thiazoline, exhibited a higher binding affinity to beef MPs compared to 2-Acetyl-thiazole, as indicated by Hill binding models and a higher Stern-Volmer constant in fluorescence quenching experiments [1]. This class-level inference suggests that the thiazoline core of 2-Propionyl-2-thiazoline will behave more like 2-Acetyl-2-thiazoline, leading to greater retention in meat matrices compared to thiazole-based analogs like 2-Acetylthiazole.

Flavor Release Protein Interaction Meat Flavor Retention

Specific Regulatory Status: 2-Propionyl-2-thiazoline Holds FEMA GRAS Status but Lacks Current FDA Food Additive Approval

2-Propionyl-2-thiazoline is recognized as FEMA GRAS (Flavor and Extract Manufacturers Association Generally Recognized As Safe) under FEMA No. 4064, permitting its use as a flavoring substance [1]. However, it is explicitly noted that the compound is no longer approved by the U.S. FDA for use as a direct food additive . This creates a unique regulatory profile distinct from analogs like 2-Acetylthiazole (FEMA 3328), which may have a different FDA approval status.

Regulatory Compliance FEMA GRAS Flavor Ingredient Status

Optimal Application Scenarios for 2-Propionyl-2-thiazoline Based on Differentiated Evidence


Formulating Ultra-High-Impact Roasted and Popcorn Flavors for Snacks and Savory Products

Leverage 2-Propionyl-2-thiazoline's exceptionally low odor threshold (0.07 ng/L) to create intense, authentic roasted and popcorn notes at extremely low usage levels [1]. This is ideal for cost-effective flavoring of snacks, crackers, microwave popcorn, and other savory applications where a potent, true-to-process flavor is required. Compared to using less potent analogs like 2-Acetylthiazole, 2-Propionyl-2-thiazoline can deliver a more impactful and realistic Maillard character without off-notes, providing a clear differentiation in product development.

Developing Authentic Meat and Plant-Based Meat Flavor Systems with Enhanced Retention

Utilize 2-Propionyl-2-thiazoline in the formulation of meat flavors, bouillons, gravies, and plant-based meat alternatives. Based on class-level evidence for thiazolines, this compound is expected to exhibit a higher binding affinity to myofibrillar proteins than thiazole-based flavors like 2-Acetylthiazole [2]. This property translates to superior flavor retention during cooking and processing, ensuring the desired roasted, meaty note persists in the final consumer product. This is a key advantage over more volatile or less protein-interactive thiazole alternatives.

Recreating Process-Contaminant-Free Maillard Reaction Flavors for 'Clean Label' Research

For food chemists and researchers aiming to replicate the complex flavor of cooked foods without generating undesirable process contaminants (e.g., acrylamide), 2-Propionyl-2-thiazoline serves as a critical, analytically pure building block. It is a key odorant formed in Maillard model reactions [1]. Its use allows for the precise addition of a specific, high-impact roasted note to flavor models and prototypes, enabling the study of flavor formation pathways and the development of 'clean-label' flavors that mimic the sensory properties of thermally processed foods.

Procurement for U.S. Market Formulations Requiring FEMA GRAS-Compliant Ingredients

This compound is specifically suited for flavor houses and food manufacturers developing products for the U.S. market where FEMA GRAS status is the primary compliance pathway [3]. Its FEMA No. 4064 provides a clear route to market as a flavoring substance. However, the user must verify its suitability for their specific application, as it is noted that it is no longer actively approved by the FDA as a direct food additive . This scenario is distinct from using a globally approved flavor with a broader set of clearances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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